molecular formula C7H7NO4 B6220732 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid CAS No. 2758000-41-6

2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B6220732
CAS No.: 2758000-41-6
M. Wt: 169.1
InChI Key:
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Description

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two carboxyl groups, one of which is esterified with a methoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with an amine, followed by esterification and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxycarbonyl)benzeneboronic acid
  • Methyl 2-hydroxybenzoate
  • Methyl 2-boronobenzoate

Uniqueness

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

2758000-41-6

Molecular Formula

C7H7NO4

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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